4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound features a benzamide core substituted with:
- N-(6-Methylbenzo[d]thiazol-2-yl), a bicyclic aromatic system that enhances π-π stacking and rigidity.
- N-(Pyridin-2-ylmethyl), introducing a basic nitrogen for solubility modulation and additional binding interactions.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-10-8-18(9-11-20)23(28)27(15-19-6-4-5-13-25-19)24-26-21-12-7-17(3)14-22(21)31-24/h4-14,16H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNUKIVNRHDCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.6 g/mol. The structure features a benzothiazole moiety, an isopropylsulfonyl group, and a pyridin-2-ylmethyl substituent, which contribute to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 946342-99-0 |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with specific molecular targets may lead to the inhibition of key enzymes involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit cytotoxic effects against various pathogens by disrupting cellular processes or inhibiting essential enzymes . The presence of the sulfonamide group is often associated with enhanced antimicrobial activity, making this compound a candidate for further exploration in this area.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interaction between the benzothiazole core and biological targets leads to significant alterations in cellular signaling pathways, potentially resulting in apoptosis in cancer cells or inhibition of microbial growth .
Case Studies and Research Findings
- Antitumor Efficacy : A study examining related compounds found that certain derivatives displayed IC50 values as low as 6.26 μM against specific cancer cell lines, indicating potent antitumor activity . This suggests that structural modifications can significantly enhance biological efficacy.
- Cytotoxicity : In vitro assays revealed that the compound exhibits cytotoxic properties against various cancer cell lines, with ongoing research aimed at optimizing its structure for improved efficacy .
- Antimicrobial Testing : Research on sulfonamide derivatives has highlighted their potential as antimicrobial agents. The interaction of similar compounds with bacterial enzymes suggests that this compound may also possess such properties .
Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Research indicates that compounds structurally related to 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit potent inhibitory effects on VEGFR-2 kinase activity. This inhibition is crucial for developing anti-cancer therapies, particularly for lung and colon carcinoma. The mechanism involves blocking angiogenesis, which is vital for tumor growth and metastasis .
Heterocyclic Compound Synthesis
The structural components of this compound facilitate the synthesis of various heterocyclic derivatives. For instance, studies on benzo[b]thiophen derivatives have led to the creation of pyrazoles, isoxazoles, and pyrimidines, which are significant in medicinal chemistry due to their biological activities . The ability to modify the thiazole component allows for the exploration of new therapeutic agents.
Enzyme Inhibition Studies
There is growing interest in the enzyme inhibitory potential of sulfonamide derivatives like 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. Studies have shown that similar compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study published in 2022 evaluated the anticancer properties of new sulfonamide derivatives incorporating thiazole structures. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications similar to those found in 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could enhance therapeutic efficacy .
Case Study 2: Enzyme Inhibition
Research involving sulfonamides with thiazole moieties indicated promising results against α-glucosidase and acetylcholinesterase. The synthesized compounds showed better inhibitory activity compared to standard drugs like methotrexate, highlighting the potential of these derivatives in drug development for metabolic disorders and neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
Data from analogs suggest trends:
Inferences for the Target Compound :
- The isopropylsulfonyl group may lower aqueous solubility compared to morpholinomethyl or piperazine substituents ().
- The 6-methylbenzo[d]thiazole core likely increases melting point (>150°C) due to crystallinity, as seen in similar bicyclic systems ().
Preparation Methods
Synthesis of 4-(Isopropylsulfonyl)benzoic Acid
Route 1: Thiol Oxidation Pathway
- Starting Material : 4-Mercaptobenzoic acid.
- Alkylation : Reaction with isopropyl bromide in the presence of K₂CO₃ in DMF yields 4-(isopropylthio)benzoic acid.
- Oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane converts the thioether to the sulfone.
Route 2: Direct Sulfonation
- Sulfonation : 4-Bromobenzoic acid reacts with sodium isopropylsulfinate via a copper-catalyzed coupling (CuI, L-proline) in DMSO at 80°C.
Key Data :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12 h | 85 | |
| Sulfone oxidation | m-CPBA, CH₂Cl₂, RT, 6 h | 92 | |
| Direct sulfonation | CuI, L-proline, DMSO, 80°C, 24 h | 78 |
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
Route : Cyclization of 2-Amino-5-methylthiophenol
- Cyclization : React 2-amino-5-methylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (12 h).
- Purification : Recrystallization from ethanol yields the product as pale-yellow crystals.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 89% | |
| Melting Point | 148–150°C |
Synthesis of N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine
Route: Reductive Amination
- Imine Formation : React 6-methylbenzo[d]thiazol-2-amine with pyridine-2-carbaldehyde in methanol (RT, 2 h).
- Reduction : Add NaBH₃CN and stir for 12 h.
- Isolation : Extract with ethyl acetate and purify via silica gel chromatography.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 76% | |
| Purity (HPLC) | >98% |
Amide Coupling Strategies
Method A: Acid Chloride Route
- Activation : Treat 4-(isopropylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) in DCM (RT, 4 h).
- Coupling : Add the secondary amine and triethylamine (TEA) in THF (0°C to RT, 12 h).
Method B: Coupling Reagent Approach
- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (RT, 24 h).
- Coupling : Add the secondary amine and stir until completion.
Key Data :
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| A | SOCl₂, TEA, THF, 12 h | 68 | |
| B | EDC/HOBt, DMF, 24 h | 82 |
Optimization and Challenges
- Steric Hindrance : Method B (EDC/HOBt) provided higher yields due to improved activation of the carboxylic acid.
- Byproducts : Residual thionyl chloride in Method A required careful quenching with ice-water.
- Scalability : Method A is preferable for large-scale synthesis due to lower reagent costs.
Analytical Characterization
Q & A
Q. Methodological Steps :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D spectra to verify substituent connectivity (e.g., pyridylmethyl and benzothiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₈H₂₈N₄O₃S₂) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced: How can researchers optimize reaction yields during synthesis?
Q. Strategies :
- Solvent Selection : Use DMF for benzylation (enhances nucleophilicity) and THF for sulfonylation (prevents side reactions) .
- Catalysis : Employ palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Temperature Control : Maintain 80–100°C for benzylation to accelerate kinetics without decomposition .
- Work-Up : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .
Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?
Q. Analytical Framework :
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and normalize to control compounds .
- Validate assay conditions (pH, serum concentration) to minimize variability .
Mechanistic Studies :
- Perform competitive binding assays (e.g., fluorescence polarization) to confirm target engagement .
- Use molecular dynamics simulations to assess binding mode consistency across studies .
Data Reconciliation :
- Apply statistical models (e.g., ANOVA) to identify outliers or batch effects .
Advanced: What computational approaches predict the compound’s reactivity and target interactions?
Q. Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonds with pyridine and thiazole moieties .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns to assess binding kinetics .
Advanced: How do functional groups (e.g., isopropylsulfonyl) influence chemical stability?
Q. Reactivity Profile :
- Sulfonyl Group : Hydrolytically stable at pH 7.4 but susceptible to nucleophilic attack in basic conditions (pH >10) .
- Benzothiazole : Participates in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
- Pyridylmethyl : Enhances solubility in aqueous buffers via protonation at physiological pH .
Degradation Pathways : - Oxidative degradation of the thiazole ring under UV light (mitigate via amber glass storage) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Q. Formulation Approaches :
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., pyridine protonation) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .
- Co-Solvents : Dissolve in 10% DMSO/90% saline for intraperitoneal administration .
PK/PD Modeling : - Fit plasma concentration-time data to a two-compartment model to estimate clearance and volume of distribution .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Q. SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace isopropylsulfonyl with cyclopropylsulfonyl) and assess activity .
Biological Screening : Test analogs against a panel of kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays .
Data Analysis :
- Generate heatmaps (IC₅₀ values) to cluster analogs by potency .
- Use QSAR models (e.g., Random Forest) to predict activity from molecular descriptors .
Key Finding : The isopropylsulfonyl group enhances selectivity for tyrosine kinases over serine/threonine kinases by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
